molecular formula C13H20O3Se B14193194 Acetic acid;1-phenylselanylpentan-2-ol CAS No. 834882-61-0

Acetic acid;1-phenylselanylpentan-2-ol

Katalognummer: B14193194
CAS-Nummer: 834882-61-0
Molekulargewicht: 303.27 g/mol
InChI-Schlüssel: NMUBISNXHREDMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid;1-phenylselanylpentan-2-ol is a compound that combines the properties of acetic acid and a selenium-containing alcohol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-phenylselanylpentan-2-ol typically involves the reaction of 1-phenylselanylpentan-2-ol with acetic anhydride or acetyl chloride under acidic or basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization .

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid;1-phenylselanylpentan-2-ol can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form the corresponding selenide.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxide or selenone, while reduction can produce the corresponding selenide.

Wissenschaftliche Forschungsanwendungen

Acetic acid;1-phenylselanylpentan-2-ol has several scientific research applications, including:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s selenium content makes it a potential candidate for the development of new drugs with antioxidant or anticancer properties.

    Biological Studies: It can be used to study the effects of selenium-containing compounds on biological systems.

Wirkmechanismus

The mechanism of action of acetic acid;1-phenylselanylpentan-2-ol involves its interaction with various molecular targets and pathways. The selenium atom in the compound can participate in redox reactions, potentially affecting cellular oxidative stress levels. Additionally, the compound may interact with enzymes and proteins, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Phenylselanylpentan-2-ol: This compound is similar but lacks the acetyl group.

    Acetic acid;1-phenylselanylpentan-2-one: This compound has a ketone group instead of a hydroxyl group.

Uniqueness

Acetic acid;1-phenylselanylpentan-2-ol is unique due to the presence of both an acetyl group and a selenium-containing alcohol.

Eigenschaften

CAS-Nummer

834882-61-0

Molekularformel

C13H20O3Se

Molekulargewicht

303.27 g/mol

IUPAC-Name

acetic acid;1-phenylselanylpentan-2-ol

InChI

InChI=1S/C11H16OSe.C2H4O2/c1-2-6-10(12)9-13-11-7-4-3-5-8-11;1-2(3)4/h3-5,7-8,10,12H,2,6,9H2,1H3;1H3,(H,3,4)

InChI-Schlüssel

NMUBISNXHREDMB-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C[Se]C1=CC=CC=C1)O.CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.